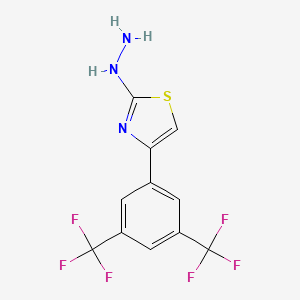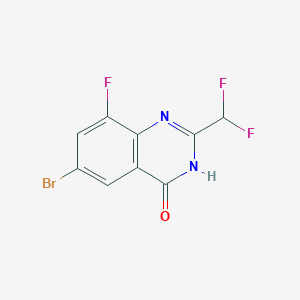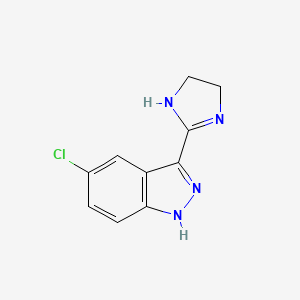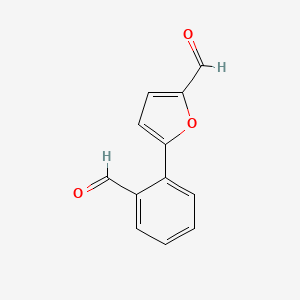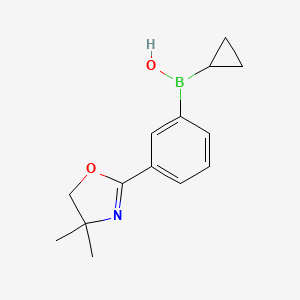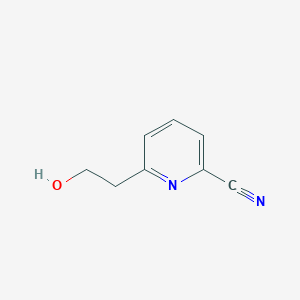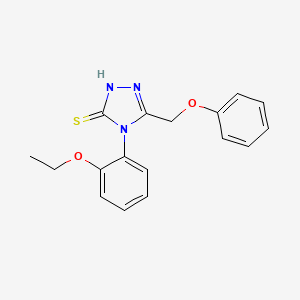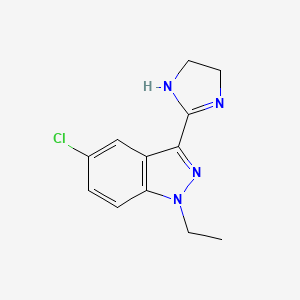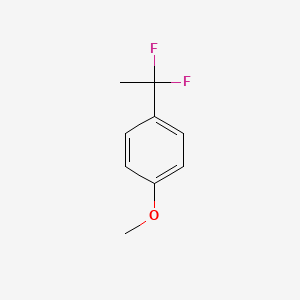
1-(1,1-Difluoroethyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Difluoroethyl)-4-methoxybenzene is an aromatic compound characterized by the presence of a difluoroethyl group and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-4-methoxybenzene can be synthesized through a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction typically involves the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: 1-(1,1-Difluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the difluoroethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Ethyl-substituted benzene derivatives.
科学的研究の応用
1-(1,1-Difluoroethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(1,1-Difluoroethyl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
類似化合物との比較
- 1-(1,1-Difluoroethyl)-4-chlorobenzene
- 1-(1,1-Difluoroethyl)-4-nitrobenzene
- 1-(1,1-Difluoroethyl)-4-aminobenzene
Uniqueness: 1-(1,1-Difluoroethyl)-4-methoxybenzene is unique due to the presence of both the difluoroethyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where it can serve as a versatile intermediate for the synthesis of bioactive molecules.
特性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
1-(1,1-difluoroethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 |
InChIキー |
SFJIJFYKWOOUBR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)
